1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl-
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Overview
Description
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- is a heterocyclic compound that contains a thiadiazole ring. . The presence of the p-chlorophenylsulfonyl and methyl groups in this compound enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with p-chlorobenzenesulfonyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenylsulfonyl group can be replaced by other nucleophiles.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Exhibiting a range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.
Properties
CAS No. |
20064-40-8 |
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Molecular Formula |
C9H7ClN2O2S2 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-6-11-9(15-12-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 |
InChI Key |
YVNAOILNFHJFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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